molecular formula C20H19F2N3O3 B2837088 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide CAS No. 2034301-98-7

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide

Cat. No.: B2837088
CAS No.: 2034301-98-7
M. Wt: 387.387
InChI Key: STGLVKWJQNQGSL-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide is a complex organic compound that features a benzofuran moiety, a dimethylamino group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with acetic anhydride. The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using dimethylamine. The final step involves coupling the benzofuran derivative with 3,4-difluorophenyl ethanediamide using a coupling agent such as ethyl-(N’,N’-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield benzofuran-2,3-dione, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The difluorophenyl group can interact with enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N’-(3,4-difluorophenyl)ethanediamide is unique due to the combination of its structural features, which confer specific biological activities and potential applications. The presence of the dimethylamino group enhances its membrane permeability, while the difluorophenyl group provides additional interactions with molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O3/c1-25(2)16(18-9-12-5-3-4-6-17(12)28-18)11-23-19(26)20(27)24-13-7-8-14(21)15(22)10-13/h3-10,16H,11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGLVKWJQNQGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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